Lactonitrile

Catalog No.
S601736
CAS No.
78-97-7
M.F
C3H5NO
M. Wt
71.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Lactonitrile

CAS Number

78-97-7

Product Name

Lactonitrile

IUPAC Name

2-hydroxypropanenitrile

Molecular Formula

C3H5NO

Molecular Weight

71.08 g/mol

InChI

InChI=1S/C3H5NO/c1-3(5)2-4/h3,5H,1H3

InChI Key

WOFDVDFSGLBFAC-UHFFFAOYSA-N

SMILES

CC(C#N)O

Solubility

greater than or equal to 100 mg/mL at 73° F (NTP, 1992)
Soluble in water and alcohol; insoluble in petroleum ether and carbon disulfide.
Miscible in water and ethanol; soluble in ethyl ether and chloroform.

Synonyms

acetaldehyde cyanohydrin, lactonitrile

Canonical SMILES

CC(C#N)O

Molecular Structure Analysis

Lactonitrile possesses a unique structure containing both a hydroxyl group (OH) and a cyano group (CN) attached to the same carbon atom (C2). This creates a functional group known as a cyanohydrin []. The polarity of the OH group and the electronegativity of the nitrogen atom in the CN group contribute to the polarity of the entire molecule.

  • Central Carbon Chain: Three carbon atoms form the backbone, with a methyl group (CH₃) attached to C1 and the cyanohydrin group on C2 [].
  • Hydrogen Bonding: The OH group can participate in hydrogen bonding with other molecules, influencing its solubility and behavior in solutions [].
  • Functional Groups: The presence of the OH and CN groups makes lactonitrile a bifunctional molecule, capable of reacting with various other functional groups.

Chemical Reactions Analysis

Synthesis

Lactonitrile is primarily synthesized through the addition of hydrogen cyanide (HCN) to acetaldehyde (CH₃CHO) in the presence of a catalyst [].

CH₃CHO + HCN -> CH₃CH(OH)CN

Applications

The main industrial application of lactonitrile is as an intermediate in the production of lactic acid and its esters, particularly ethyl lactate, a common solvent and flavoring agent []. The conversion involves hydrolysis of lactonitrile followed by further reactions.

Decomposition

Lactonitrile can decompose upon heating, releasing hydrogen cyanide, a highly toxic gas [].

Physical and Chemical Properties

  • Melting Point: -41 °C []
  • Boiling Point: 183 °C []
  • Solubility: Soluble in water and organic solvents like ethanol and ether []
  • Stability: Decomposes upon heating or exposure to strong acids or bases [].

Lactonitrile is a highly toxic compound. Exposure can occur through inhalation, ingestion, or skin absorption []. Symptoms of poisoning can be delayed and include:

  • High blood pressure followed by low blood pressure
  • Rapid heart rate followed by slow heart rate
  • Cherry-red colored skin and mucous membranes
  • Cyanosis (blue tint to the skin)
  • Difficulty breathing
  • Seizures and coma []

Due to its severe health risks, lactonitrile requires strict handling procedures and personal protective equipment in industrial settings [].

Solvent and Reaction Media

Lactonitrile acts as a polar aprotic solvent, meaning it dissolves a wide range of polar and non-polar compounds but doesn't donate protons (H+ ions) [1]. This makes it a valuable tool in various synthetic reactions. Researchers utilize lactonitrile for its solvating properties in studies involving organometallic chemistry, polymerization reactions, and crystallizations [1, 2].

  • [1] Lactonitrile Royal Society of Chemistry:
  • [2] Purification of Stilbene by Recrystallization from Lactonitrile Journal of Chemical Education:

Building Block for Organic Synthesis

Lactonitrile's reactive cyano group (C≡N) makes it a versatile starting material for the synthesis of numerous organic compounds. Researchers employ it to create carboxylic acids, amino acids, and other complex molecules crucial in various fields of study, including medicinal chemistry and materials science [3].

  • [3] DL-Lactonitrile: High-Quality Chemical Compound for Various Industries Procurenet Limited:

Potential Applications in Other Research Areas

Emerging research suggests lactonitrile might have applications beyond its traditional uses in synthesis and as a solvent. Some studies have explored its potential as:

  • A natural insecticide, particularly against mosquito larvae [2].

  • [2] Buy Lactonitrile | 78-97-7 SMOLECULE:

, primarily involving its reactive cyano group. The most significant reaction is its synthesis through the addition of hydrogen cyanide to acetaldehyde:

CH3CHO+HCNCH3CH OH CN\text{CH}_3\text{CHO}+\text{HCN}\rightarrow \text{CH}_3\text{CH OH CN}

In industrial settings, lactonitrile serves as an intermediate in the production of lactic acid and its esters, such as ethyl lactate. Hydrolysis of lactonitrile can yield propanoic acid under acidic conditions .

Lactonitrile exhibits significant biological activity, primarily due to its toxicity. It is classified as an extremely hazardous substance because it can release hydrogen cyanide upon decomposition or interaction with strong bases. Symptoms of exposure include respiratory distress, cardiovascular issues, and neurological effects such as dizziness and convulsions. The compound is also irritating to skin and mucous membranes .

Despite its toxicity, there is emerging research into potential applications in medicinal chemistry and biochemistry, particularly involving its use in synthesizing lactam compounds .

The primary method for synthesizing lactonitrile involves the base-catalyzed reaction of equimolar amounts of acetaldehyde and hydrogen cyanide. This reaction typically employs sodium hydroxide as a catalyst. The process can be summarized as follows:

  • Mix acetaldehyde and hydrogen cyanide in the presence of sodium hydroxide.
  • Allow the reaction to proceed under controlled conditions.
  • Isolate lactonitrile from the reaction mixture.

This method allows for efficient production of lactonitrile on an industrial scale .

: It acts as a polar aprotic solvent, dissolving a wide range of polar and non-polar compounds without donating protons.
  • Intermediate in Chemical Synthesis: It is crucial for producing lactic acid and its derivatives, which are widely used in food and pharmaceutical industries .
  • Research: Lactonitrile's solvating properties make it valuable in organometallic chemistry and polymerization reactions .
  • Studies on the interactions of lactonitrile with other substances highlight its reactivity profile. It is known to decompose upon heating or when mixed with strong bases, releasing toxic hydrogen cyanide gas. Furthermore, it has been assessed for its environmental impact due to its high water solubility and potential for biodegradation in aquatic systems .

    Lactonitrile shares structural similarities with other cyanohydrins and nitriles. Below is a comparison with similar compounds:

    Compound NameFormulaUnique Features
    AcetonitrileCH3CN\text{CH}_3\text{CN}Simple nitrile; used primarily as a solvent
    HydroxymethylcyanideHOCH2CN\text{HOCH}_2\text{CN}Contains hydroxymethyl group; less toxic
    2-HydroxybutyronitrileC4H7NO\text{C}_4\text{H}_7\text{NO}Larger structure; different physical properties
    PropionitrileC3H7N\text{C}_3\text{H}_7\text{N}Straight-chain nitrile; used in organic synthesis

    Lactonitrile's unique combination of both hydroxyl and cyano groups distinguishes it from these compounds, enhancing its utility in specific

    Physical Description

    Straw colored liquid. Used as a solvent /intermediate in production of ethyl lactate and lactic acid. (EPA, 1998)

    Color/Form

    YELLOW LIQUID
    Straw-colored liq

    XLogP3

    -0.3

    Boiling Point

    360 to 363 °F at 760 mm Hg Slight decomposition (EPA, 1998)
    183.0 °C
    221 °C

    Flash Point

    170 °F (EPA, 1998)
    171 °F (77 °C) (closed cup)

    Vapor Density

    2.45 (EPA, 1998) (Relative to Air)
    2.45 (Air= 1)

    Density

    0.9877 at 68 °F (EPA, 1998)
    0.9877 @ 20 °C/4 °C

    LogP

    -0.94 (LogP)
    log Kow= -0.94

    Melting Point

    -40 °F (EPA, 1998)
    -40.0 °C
    -40 °C

    GHS Hazard Statements

    Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
    H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
    H310 (100%): Fatal in contact with skin [Danger Acute toxicity, dermal];
    H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation];
    Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

    Vapor Pressure

    10 mm Hg at 165.2 °F (EPA, 1998)
    0.12 mmHg
    1.19X10-1 mm Hg @ 25 °C

    Pictograms

    Acute Toxic

    Acute Toxic

    Other CAS

    78-97-7
    42492-95-5

    Wikipedia

    Lactonitrile

    Use Classification

    Fire Hazards -> Flammable - 2nd degree, Reactive - 1st degree

    Methods of Manufacturing

    Acetaldehyde and hydrocyanic acid.

    General Manufacturing Information

    Propanenitrile, 2-hydroxy-: ACTIVE

    Analytic Laboratory Methods

    EPA Method 8260. Determination of Volatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS): Capillary Column Technique.
    EPA Method 8240. Determination of Volatile Organics Compounds by Gas Chromatography/Mass Spectrometry (GC/MS).
    EPA Method SFSAS_29. Extraction and Analysis of Organics in Biological Tissue. Detection limit= 0.050 mg/kg.

    Dates

    Modify: 2023-08-15
    Islam et al. Prebiotic selection and assembly of proteinogenic amino acids and natural nucleotides from complex mixtures. Nature Chemistry, doi: 10.1038/nchem.2703, published online 16 January 2017

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